BM-531 is a synthetically derived molecule classified as a non-carboxylic thromboxane A2 receptor antagonist and thromboxane synthase inhibitor. [, , ] It is a derivative of torasemide but lacks its diuretic properties. [] In scientific research, BM-531 is primarily utilized for its antiplatelet properties, making it a valuable tool for investigating platelet function and related physiological processes. [, , , ]
BM-531 is synthesized through various chemical processes and is classified under the category of novel chemical entities. Its structure and properties suggest that it may interact with specific biological targets, although comprehensive studies are still ongoing to fully elucidate its mechanism of action and therapeutic efficacy.
The synthesis of BM-531 typically involves multi-step organic reactions. One common method includes the reaction of specific precursor compounds under controlled conditions, such as temperature and solvent choice, to yield the desired product. For instance:
The purification process often involves recrystallization or column chromatography to isolate BM-531 from by-products and unreacted materials.
BM-531's molecular structure is characterized by a specific arrangement of atoms that contribute to its biological activity. While detailed structural data may vary based on synthetic methods, common features include:
The molecular formula and exact structural representation can be derived from spectroscopic analyses, which reveal critical information about the compound's geometry and electronic environment.
BM-531 undergoes various chemical reactions that can be leveraged for its functionalization or modification. Key types of reactions include:
These reactions are typically conducted under controlled laboratory conditions to optimize yield and purity.
Quantitative data from binding assays or cellular assays are essential for elucidating these mechanisms further.
BM-531 exhibits several physical and chemical properties that are crucial for its application in research and potential therapeutic uses:
Analytical techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are often employed to assess these properties quantitatively.
BM-531 has potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. Its uses may include:
Research continues to explore these applications, aiming to establish BM-531's role in advancing scientific knowledge and therapeutic options.
BM-531 (N-tert-Butyl-N'-[(2-cyclohexylamino-5-nitrobenzene)sulfonyl]urea; CAS 284464-46-6) is a synthetic small molecule recognized for its potent dual-receptor antagonism within platelet signaling pathways. Developed through rational modification of the loop diuretic torasemide, BM-531 eliminates diuretic activity while gaining significant antiplatelet properties. It serves as a critical pharmacological tool for dissecting thromboxane A2 (TXA2) and serotonin (5-HT2) receptor interactions in cardiovascular and thrombotic pathologies.
BM-531 (Molecular Formula: C₁₇H₂₆N₄O₅S; Molecular Weight: 398.48 g/mol) features a multi-domain structure enabling high-affinity receptor interactions [1] [5] [6]. Key components include:
Table 1: Structural Features and Functional Significance of BM-531
Structural Domain | Chemical Group | Functional Role |
---|---|---|
Western Fragment | N-tert-butyl urea | Hydrophobic anchoring to receptor subsites |
Central Linker | Sulfonylurea (-SO₂NHCONH-) | Hydrogen bonding with Ser/Thr residues in TP receptor binding pocket |
Eastern Aromatic System | 5-Nitrobenzene ring | Electron-withdrawing group enhancing π-π stacking with receptor Phe/Tyr residues |
Eastern Aliphatic System | Cyclohexylamino group | Hydrophobic interaction with membrane-embedded receptor domains |
BM-531 exhibits high-affinity dual blockade:
Table 2: Pharmacodynamic Profile of BM-531
Target | Assay System | Activity | Potency (IC₅₀/ED₁₀₀) |
---|---|---|---|
TP Receptor | Human platelet membranes | [³H]SQ-29548 displacement | 0.0078 μM |
TP Receptor | Human platelet-rich plasma | U46619-induced aggregation inhibition | 0.482 μM |
TXA2 Synthase | Whole blood | TXB2 production inhibition (AA stimulation) | Complete at 10 μM |
5-HT₂ Receptor | Vascular smooth muscle | Serotonin-induced contraction blockade | Not reported |
Collagen Receptor | Human PRP | Aggregation inhibition (1 μg/mL collagen) | 42.9% at 10 μM |
BM-531 emerged from systematic structure-activity relationship (SAR) studies of torasemide, a sulfonylurea-class diuretic showing weak TP receptor blockade [6] [10]. Key design strategies included:
BM-531’s mechanism is analyzed through:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7